1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one
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Overview
Description
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one is a complex organic compound featuring a combination of heterocyclic and aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopropylpyridazine derivative, followed by the formation of the piperazine ring. The final step involves the coupling of the piperazine derivative with a naphthalene-based ethanone.
Cyclopropylpyridazine Synthesis: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the cyclopropylpyridazine ring.
Piperazine Formation: The cyclopropylpyridazine is then reacted with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Coupling Reaction: The final step involves the coupling of the piperazine derivative with a naphthalene-based ethanone, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Potential therapeutic agent for conditions such as neurological disorders, due to its ability to interact with neurotransmitter systems.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. For example, it could act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-pyridyl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one: Similar structure but with a pyridyl group instead of a cyclopropylpyridazinyl group.
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one: Contains a fluorophenyl group, offering different electronic properties.
Uniqueness
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one is unique due to the presence of the cyclopropylpyridazinyl group, which can impart distinct steric and electronic effects, potentially leading to unique biological activities and interactions compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-23(16-19-6-3-5-17-4-1-2-7-20(17)19)27-14-12-26(13-15-27)22-11-10-21(24-25-22)18-8-9-18/h1-7,10-11,18H,8-9,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMGTZSGYJTIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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